Cas no 930565-47-2 (N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide structure
930565-47-2 structure
Product Name:N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
CAS No:930565-47-2
MF:C20H19F2N3O3
MW:387.37997174263
CID:6153802
PubChem ID:17421069
Update Time:2025-10-29

N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
    • AKOS033525358
    • BDBM50157710
    • 930565-47-2
    • EN300-26868654
    • CHEMBL3787204
    • Z167194326
    • N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
    • Inchi: 1S/C20H19F2N3O3/c1-13-3-2-4-16-18(13)24-12-25(19(16)27)11-17(26)23-10-9-14-5-7-15(8-6-14)28-20(21)22/h2-8,12,20H,9-11H2,1H3,(H,23,26)
    • InChI Key: WEUURVDRAOHVLV-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)CCNC(CN1C=NC2C(C)=CC=CC=2C1=O)=O)F

Computed Properties

  • Exact Mass: 387.13944780g/mol
  • Monoisotopic Mass: 387.13944780g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 71Ų

N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26868654-0.05g
N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
930565-47-2 95.0%
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$2755.0 2025-03-20
1PlusChem
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N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
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N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Related Literature

Additional information on N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Professional Introduction to N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 930565-47-2)

N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 930565-47-2, represents a novel molecular entity with potential applications in the treatment of various therapeutic conditions. The unique structural features of this molecule, particularly its dual functional groups and aromatic heterocyclic framework, make it a subject of intense study among medicinal chemists and pharmacologists.

The chemical structure of N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide incorporates a phenethylamine moiety linked to an acetamide group, both of which are well-documented for their pharmacological significance. The presence of a difluoromethoxy substituent on the aromatic ring enhances the compound's metabolic stability and binding affinity to biological targets. This modification is particularly noteworthy in the context of drug design, as it can significantly influence the compound's pharmacokinetic properties.

The quinazoline core in the molecular structure is another critical feature that contributes to the compound's therapeutic potential. Quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties. Specifically, 8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moieties have shown promise in inhibiting key enzymes involved in cell proliferation and survival pathways. This structural motif is particularly relevant in the development of targeted therapies for cancers and inflammatory diseases.

In recent years, there has been a surge in research focused on developing small molecule inhibitors that modulate kinases and other enzymes implicated in disease pathogenesis. N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has been identified as a promising candidate in this area due to its ability to interact with specific protein targets. Preliminary computational studies suggest that this compound exhibits high binding affinity to certain kinases, making it a potential lead for further development into a therapeutic agent.

The synthesis of N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves multiple steps, including functional group transformations and regioselective reactions. The incorporation of the difluoromethoxy group requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic system efficiently.

Evaluation of the pharmacological profile of this compound has revealed intriguing insights into its mechanism of action. In vitro assays have demonstrated that N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-ofoxo -3,4-dihydroquinazolin -3 -yl )acetamide exhibits significant inhibitory activity against several target enzymes. Notably, it shows potent inhibition of an enzyme that plays a crucial role in cancer cell signaling pathways. This finding aligns with current trends in oncology research, where targeting aberrant signaling networks is a key strategy for developing effective anticancer therapies.

The compound's ability to modulate enzyme activity is further supported by structural biology studies that have elucidated its binding interactions with protein targets at an atomic level. These studies highlight the importance of specific hydrogen bonding networks and hydrophobic interactions in determining the compound's efficacy. Such detailed mechanistic insights are invaluable for optimizing drug-like properties and minimizing off-target effects.

In addition to its potential as an anticancer agent, N-{2 - 4 -(difluoromethoxy ) phenylethyl strong >} - 2 - (< strong > 8 - methyl - 4 - oxo - 3 , 4 - dihydroquin azolin - 3 - yl ) ace tamide has shown promise in preclinical models of inflammation and autoimmune diseases. The quinazoline scaffold is known to interact with inflammatory mediators and cytokines, suggesting that this compound may have immunomodulatory effects. Further investigation into its anti-inflammatory properties could open up new therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The development of novel therapeutics often involves evaluating multiple derivatives to identify compounds with improved pharmacological profiles. In this context, N-{2 - 4 -(difluoromethoxy ) phenylethyl strong >} - 2 - (< strong > 8 - methyl - 4 - oxo - 3 , 4 - dihydroquin azolin - 3 - yl ) ace tamide serves as a valuable scaffold for generating analogs with enhanced potency or selectivity. By systematically modifying various functional groups within the molecule, researchers can fine-tune its biological activity while maintaining favorable pharmacokinetic properties.

The regulatory landscape for new drug candidates is stringent but well-defined, ensuring that only safe and effective therapies reach patients. As such compounds like N-{< strong > 2 - 4 -(difluor ometh oxy ) phen yle th yl strong >} - 2 - (< strong > 8 - me thy l - 4 - o xo - 3 , 4 - dihy droquin az olin - strong > p > p > p > p > p > p > p > p > p >

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